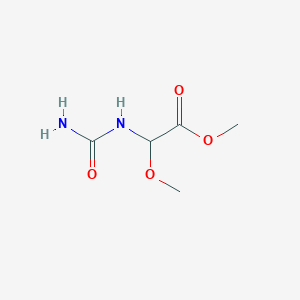
Methyl 2-(carbamoylamino)-2-methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(carbamoylamino)-2-methoxyacetate is an organic compound with a unique structure that includes both carbamoyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylamino)-2-methoxyacetate typically involves the reaction of methyl chloroacetate with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the carbamoylamino group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(carbamoylamino)-2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is Methyl 2-(carbamoylamino)-2-oxoacetate.
Reduction: The major product is Methyl 2-(aminomethyl)-2-methoxyacetate.
Substitution: The products vary depending on the nucleophile used, but common products include Methyl 2-(carbamoylamino)-2-thioacetate when using thiols.
Aplicaciones Científicas De Investigación
Methyl 2-(carbamoylamino)-2-methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamoyl groups.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(carbamoylamino)-2-methoxyacetate exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in interactions with other molecules, affecting the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: Similar structure but lacks the methoxy group.
Ethyl 2-(carbamoylamino)-2-methoxyacetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-(aminomethyl)-2-methoxyacetate: Similar structure but with an amine group instead of a carbamoyl group.
Uniqueness
Methyl 2-(carbamoylamino)-2-methoxyacetate is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
64732-13-4 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
methyl 2-(carbamoylamino)-2-methoxyacetate |
InChI |
InChI=1S/C5H10N2O4/c1-10-3(4(8)11-2)7-5(6)9/h3H,1-2H3,(H3,6,7,9) |
Clave InChI |
CPBKWIGVBFAENN-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)OC)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



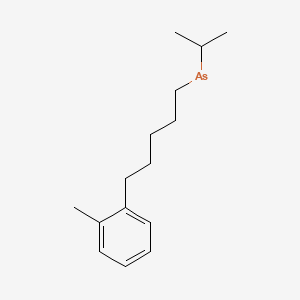

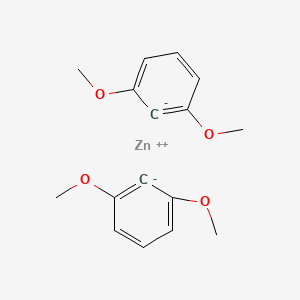
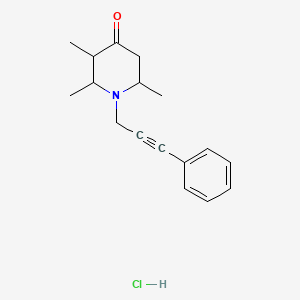
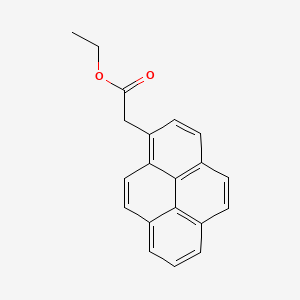
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
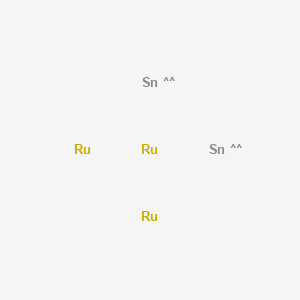
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)
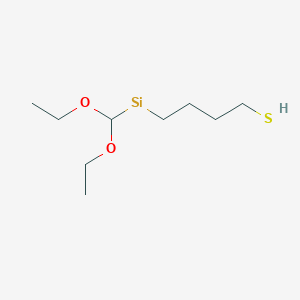


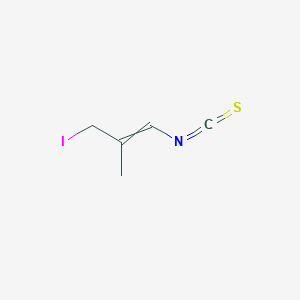
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
